Elacridar

Descripción

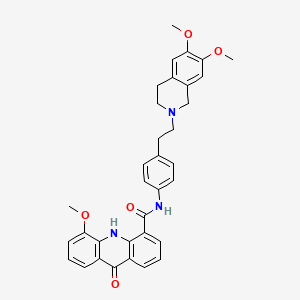

inhibitor of MDR1 PROTEIN; structure given in first source

See also: Elacridar Hydrochloride (active moiety of).

Structure

3D Structure

Propiedades

IUPAC Name |

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFCMRGOZNQUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162489 | |

| Record name | Elacridar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143664-11-3 | |

| Record name | Elacridar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143664-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elacridar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143664113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elacridar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elacridar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Elacridar | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELACRIDAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N488540F94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elacridar's Inhibition of P-glycoprotein: A Deep Dive into the Molecular Mechanisms

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers and drug development professionals an in-depth understanding of the molecular mechanisms behind elacridar's inhibition of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. The guide provides a detailed analysis of elacridar's interaction with P-gp, its impact on the transporter's function, and standardized protocols for experimental validation.

P-glycoprotein, an ATP-binding cassette (ABC) transporter, acts as a cellular efflux pump, actively removing a wide array of xenobiotics, including many therapeutic drugs, from cells. This process can significantly reduce the efficacy of treatments for various diseases, most notably cancer. Elacridar, a potent third-generation P-gp inhibitor, has been extensively studied for its ability to reverse this multidrug resistance.

This technical guide synthesizes current research to elucidate the core aspects of elacridar's inhibitory action. It details how elacridar, a non-competitive inhibitor, modulates the ATPase activity of P-gp.[1][2] By binding within the transmembrane domains of the transporter, elacridar is thought to lock P-gp in a conformation that is unfavorable for ATP hydrolysis and subsequent substrate transport.[3][4] This prevents the efflux of co-administered drugs, thereby increasing their intracellular concentration and therapeutic effect.

Recent high-resolution cryo-electron microscopy studies have provided unprecedented insight into the binding of elacridar to P-gp. A 2024 study revealed a structure of the P-gp-Fab (UIC2) complex at 2.5 Å resolution, showing three elacridar molecules bound within the transporter. This discovery suggests a larger and more complex binding site than previously understood, which has significant implications for the rational design of new and more selective P-gp inhibitors.[5] Molecular docking studies further predict that elacridar forms specific interactions, including a π-π interaction with F302, a hydrogen bond with Q724, and a π-π cation interaction with F982, all located within the transmembrane helices of P-gp.[1]

The guide also provides a compilation of quantitative data on elacridar's potency, presented in clear, structured tables for easy comparison. This includes IC50 values for the inhibition of P-gp labeling by [3H]azidopine (0.16 μM), as well as its effects on the transport of various P-gp substrates in different cell lines.[6] For instance, in paclitaxel-resistant ovarian cancer cell lines, elacridar has been shown to dramatically reduce the IC50 of paclitaxel, demonstrating its ability to re-sensitize resistant cells to chemotherapy.[7]

Furthermore, this whitepaper includes detailed methodologies for key experiments, such as P-gp ATPase activity assays and rhodamine 123 efflux assays, to aid researchers in their own investigations. These protocols are designed to be a practical resource for the scientific community. To enhance understanding, the guide features mandatory visualizations created using the DOT language, illustrating the P-gp transport cycle, the proposed mechanism of elacridar inhibition, and a typical experimental workflow for assessing P-gp inhibition.

By providing a thorough and technically detailed overview of elacridar's mechanism of P-gp inhibition, this guide aims to facilitate further research and development in the field of multidrug resistance and support the design of more effective therapeutic strategies.

Core Mechanism of P-gp Inhibition by Elacridar

Elacridar functions as a potent, non-competitive inhibitor of P-glycoprotein. Its mechanism of action is centered on its ability to modulate the ATPase activity of the transporter, which is essential for the energy-dependent efflux of substrates.[1][2] Elacridar binds to P-gp within the transmembrane domains, a region critical for substrate recognition and translocation.[7] It has been shown to compete with the photoaffinity label [3H]azidopine for a common binding site.[7]

Recent structural and in-silico studies have provided a more granular view of this interaction. A high-resolution cryo-EM structure revealed that multiple elacridar molecules can bind to P-gp simultaneously, occupying a larger binding pocket than previously thought.[5] Molecular docking simulations have identified potential key interactions between elacridar and specific amino acid residues within the transmembrane helices, such as F302, Q724, and F982.[1]

By binding to this site, elacridar is believed to induce or stabilize a conformation of P-gp that is incompatible with the efficient hydrolysis of ATP. This allosteric modulation prevents the large conformational changes that are necessary for the transport cycle, effectively "locking" the transporter in an inactive state. Consequently, the efflux of P-gp substrates is blocked, leading to their intracellular accumulation.

Quantitative Data on Elacridar's P-gp Inhibition

The potency of elacridar as a P-gp inhibitor has been quantified in numerous studies using various experimental setups. The following tables summarize key quantitative data.

Table 1: IC50 Values of Elacridar for P-gp Inhibition

| Assay Type | Substrate/Probe | Cell Line/System | IC50 Value (µM) | Reference |

| [3H]azidopine Labeling | [3H]azidopine | P-gp enriched membranes | 0.16 | [6] |

| Rhodamine 123 Efflux | Rhodamine 123 | MCF7R | 0.05 | |

| Paclitaxel Cytotoxicity | Paclitaxel | A2780PR1 | 0.00466 (re-sensitization) | [7] |

| Paclitaxel Cytotoxicity | Paclitaxel | A2780PR2 | 0.0019 (re-sensitization) | [7] |

| Doxorubicin Cytotoxicity | Doxorubicin | A2780PR1 | 0.044 (re-sensitization) | [7] |

| Doxorubicin Cytotoxicity | Doxorubicin | A2780PR2 | 0.038 (re-sensitization) | [7] |

Table 2: In Vivo Efficacy of Elacridar

| Animal Model | Co-administered Drug | Effect | Reference |

| Wild-type mice | Paclitaxel | Increased plasma and brain concentrations | [7] |

| Wild-type mice | Topotecan | Increased bioavailability | [7] |

| Rats | Loperamide | 3.5-fold increase in brain levels | |

| Rats | Verapamil | 17.5-fold increase in brain penetration | [8] |

Visualizing the Mechanism and Experimental Processes

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the P-gp transport cycle, elacridar's inhibitory action, and a standard experimental workflow.

Caption: The ATP-dependent transport cycle of P-glycoprotein (P-gp).

Caption: Mechanism of P-gp inhibition by elacridar.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]

- 3. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Membrane-assisted tariquidar access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein [frontiersin.org]

- 5. Cryo-EM structure of P-glycoprotein bound to triple elacridar inhibitor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Elacridar and its Function as a BCRP Inhibitor

Introduction

Elacridar, also known as GF120918, is a potent third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] Initially developed to overcome multidrug resistance (MDR) in cancer cells, its application has expanded significantly.[3] Elacridar is now a critical tool in pharmaceutical research to enhance the oral bioavailability and central nervous system (CNS) penetration of various therapeutic agents.[4]

BCRP is a 72 kDa "half-transporter" that homodimerizes to form a functional efflux pump.[5][6] It is highly expressed in barrier tissues such as the intestine, liver, placenta, and the blood-brain barrier, as well as in various stem cells and cancer cells.[6][7] BCRP plays a crucial role in limiting the absorption and distribution of its substrates, which include a wide range of chemotherapeutic agents (e.g., topotecan, mitoxantrone), tyrosine kinase inhibitors, and endogenous compounds.[8][9] Overexpression of BCRP is a significant mechanism of MDR in oncology, leading to treatment failure.[6] This guide provides a comprehensive overview of elacridar's function as a BCRP inhibitor, detailing its mechanism, quantitative inhibitory properties, and the experimental protocols used for its characterization.

Mechanism of Action: BCRP Inhibition

The BCRP transporter utilizes the energy from ATP hydrolysis to actively efflux substrates from the intracellular to the extracellular space, thereby reducing intracellular drug concentrations.[5] Elacridar inhibits this process, although the precise molecular mechanism is complex. As a dual inhibitor, it is known to interact with both P-gp and BCRP. Studies suggest that elacridar and other inhibitors can act competitively by binding to the substrate-binding pocket or allosterically by inducing conformational changes that prevent substrate transport.[8] The inhibition can be substrate-dependent, meaning elacridar may more effectively block the transport of certain BCRP substrates than others.[8] By blocking BCRP-mediated efflux, elacridar increases the intracellular and systemic exposure of co-administered substrate drugs.

Figure 1: Mechanism of BCRP-mediated drug efflux and its inhibition by elacridar.

Quantitative Data: Inhibitory Potency and In Vivo Effects

The potency of elacridar as a BCRP inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values can vary depending on the specific BCRP substrate, cell system, and experimental conditions used. Elacridar's ability to inhibit BCRP in vivo leads to significant changes in the pharmacokinetics of co-administered drugs.

Table 1: Inhibitory Potency of Elacridar against BCRP and P-gp

| Parameter | Value | Substrate / Method | Cell System | Reference |

|---|---|---|---|---|

| BCRP IC50 | 250 nM | Mitoxantrone Transport | BCRP-overexpressing cell line | [10] |

| BCRP-mediated Re-sensitization | 10.88-fold IC50 decrease | Topotecan | A2780TR1 Ovarian Cancer Cells | [11] |

| BCRP-mediated Re-sensitization | 1.43-fold IC50 decrease | Mitoxantrone | A2780TR1 Ovarian Cancer Cells | [11] |

| P-gp/BCRP EC50 | 114.5 ng/mL (~203 nM) | (R)-[11C]verapamil brain uptake | In vivo (rats) | [10] |

| P-gp IC50 | 0.16 µM (160 nM) | [3H]azidopine labeling | P-gp overexpressing membranes | [1] |

| General IC50 | 0.41 µM (410 nM) | Not specified | HEK293 cells |[2] |

Table 2: In Vivo Pharmacokinetic Effects of Elacridar Co-administration

| Drug | Species | Elacridar Dose | Primary Effect | Magnitude of Effect | Reference |

|---|---|---|---|---|---|

| (R)-[11C]verapamil | Rat | 1.2 mg/kg (ED50) | Increased Brain Distribution | Up to 11-fold increase | [10] |

| Sunitinib | Mouse | Not specified | Increased Brain Accumulation | 12-fold increase | [12] |

| Lapatinib | Rat | Not specified | Increased CSF/Brain Penetration | Significant increase | [11] |

| Topotecan | Mouse | Not specified | Increased Bioavailability | Not quantified | [13] |

| Topotecan | Human | Not specified | Increased Bioavailability | Not quantified | [13] |

| Paclitaxel | Human | Not specified | Increased Systemic Exposure | Significant increase | [13] |

| Elacridar (self) | Mouse | 100 mg/kg (oral) | Brain-to-Plasma Ratio (Kp,brain) | 4.31 |[14][15] |

Experimental Protocols for BCRP Inhibition Assays

Several in vitro methods are employed to characterize a compound's potential to inhibit BCRP. The choice of assay depends on the research question, with common options including vesicular transport and cell-based assays.[7][16]

1. Vesicular Transport Assay

This method uses inside-out membrane vesicles isolated from cells overexpressing BCRP (e.g., HEK293 or Sf9 cells). It directly measures the ATP-dependent transport of a probe substrate into the vesicles and its inhibition by the test compound.

-

Methodology:

-

Vesicle Incubation: Inside-out membrane vesicles expressing BCRP are incubated with a reaction buffer.

-

Inhibitor Addition: Test compound (elacridar) is added at various concentrations. A positive control inhibitor (e.g., Ko143) and a vehicle control are run in parallel.[7]

-

Transport Initiation: The reaction is started by adding a BCRP probe substrate (e.g., [3H]-estrone-3-sulfate) and Mg-ATP. A parallel set of experiments is run with Mg-AMP instead of ATP to determine non-specific binding and passive diffusion.[17]

-

Reaction Termination: After a short incubation period (typically 1-5 minutes) at 37°C, the reaction is stopped by adding an ice-cold buffer.

-

Quantification: The vesicles are collected by rapid filtration, and the amount of radiolabeled substrate trapped inside is quantified using liquid scintillation counting.

-

Data Analysis: ATP-dependent transport is calculated by subtracting the uptake in the presence of AMP from that in the presence of ATP. IC50 values are determined by plotting the percent inhibition of transport against the inhibitor concentration.

-

Figure 2: Workflow for a BCRP vesicular transport inhibition assay.

2. Bidirectional Transport Assay

This assay uses polarized epithelial cell monolayers (e.g., MDCKII cells transfected with BCRP) grown on microporous filter supports (Transwells). It assesses the directional transport of a compound from the apical (A) to the basolateral (B) side and vice versa, allowing for the calculation of an efflux ratio.

-

Methodology:

-

Cell Culture: MDCKII-BCRP cells are seeded onto Transwell inserts and cultured for several days to form a confluent, polarized monolayer. Monolayer integrity is confirmed (e.g., by measuring transepithelial electrical resistance, TEER).

-

Inhibitor Pre-incubation: The cell monolayers are pre-incubated with elacridar or a vehicle control on both the apical and basolateral sides.

-

Transport Assay: A BCRP probe substrate (e.g., prazosin) is added to either the apical (A-to-B transport) or basolateral (B-to-A transport) chamber.[7][18]

-

Sampling: Aliquots are taken from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer containing the inhibitor. Samples are also taken from the donor chamber at the beginning and end of the experiment to confirm mass balance.

-

Quantification: Substrate concentrations in the samples are determined using LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined: ER = Papp (B-to-A) / Papp (A-to-B). A significant reduction in the ER in the presence of elacridar indicates BCRP inhibition.

-

Figure 3: Workflow for a bidirectional transport assay to assess BCRP inhibition.

Applications in Drug Development and Research

Elacridar's potent inhibition of BCRP and P-gp makes it an invaluable tool in both preclinical and clinical settings.

-

Overcoming Multidrug Resistance: In oncology, elacridar can re-sensitize resistant cancer cells to chemotherapeutics.[11] By blocking the efflux of drugs like topotecan and mitoxantrone, it increases their intracellular concentration and cytotoxic effect.[11][13]

-

Enhancing Bioavailability: For orally administered drugs that are BCRP/P-gp substrates, intestinal efflux can severely limit absorption. Co-administration of elacridar can inhibit this first-pass efflux, thereby increasing systemic bioavailability, as has been demonstrated for paclitaxel and topotecan in clinical trials.[4][13]

-

Improving CNS Drug Delivery: The blood-brain barrier (BBB) expresses high levels of BCRP and P-gp, preventing many drugs from reaching their targets in the brain. Elacridar can inhibit BBB efflux transporters, leading to significantly higher brain penetration of co-administered drugs.[11][19] This is particularly relevant for treating brain tumors and other CNS disorders.

-

Transporter Phenotyping: Elacridar is widely used as a "chemical knockout" tool in preclinical in vivo studies. By comparing the pharmacokinetics of a drug with and without elacridar, researchers can determine the contribution of BCRP and P-gp to its disposition.[12]

Figure 4: Logical flow of elacridar's pharmacological effects.

Elacridar is a powerful dual inhibitor of the BCRP and P-gp efflux transporters. Its ability to modulate the pharmacokinetics of a wide range of drugs has established it as a cornerstone research tool and a potential adjunctive therapy. A thorough understanding of its inhibitory mechanisms, combined with robust in vitro and in vivo experimental protocols, is essential for its effective application in drug discovery and development. By overcoming barriers to drug absorption and distribution, elacridar holds promise for improving therapeutic outcomes, particularly in the fields of oncology and neurology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Function of the Human Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmafocusasia.com [pharmafocusasia.com]

- 7. bioivt.com [bioivt.com]

- 8. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ABCG2 Transporter: From Structure to Function—Current Insights and Open Questions | MDPI [mdpi.com]

- 10. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

- 13. mdpi.com [mdpi.com]

- 14. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 15. experts.umn.edu [experts.umn.edu]

- 16. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. BCRP Inhibition | Evotec [evotec.com]

- 18. Characterization of substrates and inhibitors for the in vitro assessment of Bcrp mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Elacridar in Murine Models: A Deep Dive into Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Elacridar (GF120918) is a potent third-generation inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), two key efflux transporters that form a significant barrier to drug delivery, particularly to sanctuary sites like the brain.[1][2] Its utility in preclinical research to modulate the pharmacokinetics of various therapeutic agents is well-established. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of elacridar in mice, summarizing key data and experimental methodologies to aid in the design and interpretation of future studies.

Executive Summary

The pharmacokinetic profile of elacridar in mice is characterized by its low aqueous solubility and high lipophilicity, which significantly impact its absorption and bioavailability.[1][2] Oral bioavailability is generally poor and dissolution-rate limited, though it can be substantially improved through formulation strategies such as microemulsions.[1][3] The route of administration plays a critical role in the resulting plasma and brain concentrations. Elacridar's ability to inhibit P-gp and BCRP at the blood-brain barrier (BBB) is dose-dependent and can lead to non-linear increases in its own brain penetration, as well as that of co-administered substrate drugs.[1][4]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of elacridar in mice from various studies.

Table 1: Absolute Bioavailability and Terminal Half-Life of Elacridar (Suspension Formulation)

| Route of Administration | Dose (mg/kg) | Absolute Bioavailability (%) | Terminal Half-Life (t½) (hours) |

| Intravenous (IV) | 2.5 | 100 | ~4 |

| Oral (PO) | 100 | 22 | ~20 |

| Intraperitoneal (IP) | 100 | 1 | ~4 |

Data sourced from Sane et al., 2012.[1][2]

Table 2: Brain Distribution of Elacridar (Suspension Formulation)

| Route of Administration | Dose (mg/kg) | Brain-to-Plasma Partition Coefficient (Kp,brain) |

| Intravenous (IV) | 2.5 | 0.82 |

| Intraperitoneal (IP) | 100 | 0.43 |

| Oral (PO) | 100 | 4.31 |

Data sourced from Sane et al., 2012.[1][2] The Kp,brain of elacridar increases with higher plasma exposure, suggesting saturation of efflux transporters at the BBB.[1]

Table 3: Impact of Formulation on Elacridar Bioavailability

| Formulation | Route of Administration | Dose (mg/kg) | Absolute Bioavailability (%) |

| Suspension | Oral (PO) | 100 | 22 |

| Microemulsion | Oral (PO) | 10 | 47 |

| Suspension | Intraperitoneal (IP) | 100 | 1 |

| Microemulsion | Intraperitoneal (IP) | 10 | 130 |

Data for suspension from Sane et al., 2012[1][2]; Data for microemulsion from Sane et al., 2013.[3][5]

Table 4: Elacridar's Effect on Brain Accumulation of Co-administered Drugs

| Co-administered Drug | Elacridar Dose and Route | Fold Increase in Brain Penetration |

| Sunitinib | 100 mg/kg PO | ~12-fold |

| Erlotinib | 10 mg/kg IP (microemulsion) | 3-fold |

| EAI045 | Oral co-administration | 5.4-fold increase in brain-to-plasma ratio |

| Digoxin | 5 mg/kg IV | 4-fold increase in brain to plasma AUC ratio |

| Quinidine | 5 mg/kg IV | 38-fold increase in brain to plasma AUC ratio |

Data sourced from Tang et al., 2012a,b[1], Sane et al., 2013[3], de Vries et al., 2021[6], and Mittapalli et al., 2012[7].

Experimental Protocols

The methodologies outlined below are synthesized from the cited literature and represent common practices in the study of elacridar pharmacokinetics in mice.

Animal Models

Friend leukemia virus strain B (FVB) mice are frequently used for these studies.[1][3][4] P-gp knockout (Mdr1a/b-/-), BCRP knockout (Bcrp1-/-), and triple knockout mice are also employed to elucidate the specific roles of these transporters.[4]

Drug Formulation and Administration

-

Suspension for Oral and Intraperitoneal Dosing: Elacridar is typically prepared as a suspension in a vehicle such as 0.5% hydroxypropylmethylcellulose and 1% Tween 80 to create a 10 mg/mL formulation.[1] Oral administration is performed by gavage.[1]

-

Solution for Intravenous Dosing: For intravenous administration, elacridar can be dissolved in a mixture of dimethylsulfoxide, propylene glycol, and water (e.g., 4:4:2 v/v/v) to a concentration of 1.25 mg/mL.[4] Administration is via tail vein injection.[4]

-

Microemulsion Formulation: An improved formulation to enhance bioavailability consists of a microemulsion with components such as Cremophor EL, Carbitol, and Captex 355 (e.g., in a 6:3:1 ratio).[3]

Sample Collection

Blood and brain samples are collected at various time points post-administration. For terminal studies, animals are euthanized, and blood is collected via cardiac puncture into heparinized tubes.[1][4] Brains are rapidly excised, rinsed, and stored at -80°C until analysis.[1][4]

Bioanalytical Method

Quantification of elacridar in plasma and brain homogenates is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

Pharmacokinetic Analysis

Pharmacokinetic parameters are determined using noncompartmental analysis with software such as Phoenix WinNonlin.[4] The area under the concentration-time curve (AUC) for both plasma and brain is calculated to determine the brain-to-plasma partition coefficient (Kp), which is the ratio of AUCbrain to AUCplasma.[4]

Visualizing Experimental Workflows and Mechanisms

The following diagrams illustrate the typical experimental workflow for an elacridar pharmacokinetic study and the mechanism of elacridar at the blood-brain barrier.

Figure 1. A generalized workflow for a typical in vivo pharmacokinetic study of elacridar in mice.

Figure 2. Elacridar's mechanism of action at the blood-brain barrier, inhibiting P-gp and BCRP efflux.

Conclusion

The pharmacokinetic profile of elacridar in mice is complex and heavily influenced by its physicochemical properties and the route of administration. Its poor oral bioavailability can be overcome with advanced formulation strategies. As a potent dual inhibitor of P-gp and BCRP, elacridar remains an invaluable tool in preclinical research for enhancing the central nervous system penetration of a wide range of therapeutic compounds. The data and protocols summarized in this guide offer a foundational resource for researchers aiming to utilize elacridar effectively in their studies.

References

- 1. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brain distribution and bioavailability of elacridar after different routes of administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ingentaconnect.com [ingentaconnect.com]

Elacridar: A Technical Guide to its Chemical Structure, Properties, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacridar (GF120918) is a potent third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[1] These transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy. Elacridar's ability to block these efflux pumps has made it a valuable tool in preclinical and clinical research to enhance the bioavailability and brain penetration of various drugs, and to overcome MDR in cancer. This guide provides a comprehensive overview of elacridar's chemical and physical properties, its mechanism of action, and detailed protocols for its experimental evaluation.

Chemical Structure and Properties

Elacridar is an acridonecarboxamide derivative.[1] Its chemical structure and key identifiers are provided below.

Table 1: Chemical Identifiers for Elacridar

| Identifier | Value |

| IUPAC Name | N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide |

| Molecular Formula | C₃₄H₃₃N₃O₅ |

| SMILES | COc1cccc2c1[nH]c3c(cccc3C(=O)Nc4ccc(cc4)CCN5CCc6cc(c(cc6C5)OC)OC)c2=O |

| CAS Number | 143664-11-3 |

A summary of the key physicochemical properties of elacridar is presented in the following table.

Table 2: Physicochemical Properties of Elacridar

| Property | Value | Source |

| Molecular Weight | 563.64 g/mol | [2] |

| Appearance | White to beige or light yellow to brown crystalline solid | [3] |

| Melting Point | Not explicitly stated in the provided results. | |

| Boiling Point | Not explicitly stated in the provided results. | |

| Solubility | DMSO: ~41-100 mg/mL[3]DMF: ~5 mg/mLWater: Insoluble | [3] |

| pKa (Strongest Acidic) | 13.88 (Predicted) | DrugBank |

| pKa (Strongest Basic) | 8.36 (Predicted) | DrugBank |

| LogP | 5.46 (Predicted) | DrugBank |

Mechanism of Action

Elacridar exerts its pharmacological effect by directly inhibiting the function of P-gp and BCRP, which are ATP-dependent efflux pumps. These transporters are expressed in various tissues, including the gastrointestinal tract, the blood-brain barrier, the liver, and kidneys, as well as in tumor cells.

By non-competitively binding to these transporters, elacridar prevents the efflux of co-administered substrate drugs. This leads to an increase in the intracellular and systemic concentrations of these drugs, which can result in:

-

Overcoming Multidrug Resistance: In cancer cells overexpressing P-gp and/or BCRP, elacridar can restore sensitivity to chemotherapeutic agents.

-

Enhanced Bioavailability: By inhibiting P-gp and BCRP in the intestine, elacridar can increase the oral absorption of substrate drugs.

-

Increased Brain Penetration: Elacridar can inhibit the function of P-gp and BCRP at the blood-brain barrier, leading to higher concentrations of substrate drugs in the central nervous system.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of elacridar.

In Vitro P-glycoprotein (P-gp) Inhibition Assay: Photoaffinity Radiolabeling

This assay directly measures the ability of elacridar to inhibit the binding of a photo-reactive substrate to P-gp.

Materials:

-

Cell membranes from a P-gp overexpressing cell line (e.g., MDCK-MDR1)

-

[³H]azidopine (photo-reactive P-gp substrate)

-

Elacridar (GF120918)

-

96-well plates

-

UV lamp (254 nm)

-

SDS-PAGE equipment

-

Scintillation counter or autoradiography equipment

Procedure: [3]

-

Prepare a cell membrane suspension at a concentration of 0.4 mg of protein/mL.

-

Aliquot 10 µL of the membrane suspension into each well of a 96-well plate.

-

Add 5 µL of elacridar at various concentrations to the wells.

-

Incubate the plate for 25 minutes at 25°C in the dark.

-

Add 5 µL of [³H]azidopine (final concentration 0.6 µM) to each well.

-

Incubate for another 25 minutes at 25°C in the dark.

-

Irradiate the plate with a UV lamp at 254 nm for 2 minutes at 0°C.

-

Solubilize the samples in SDS-PAGE sample buffer without heating.

-

Separate the proteins by SDS-PAGE on a 7.5% polyacrylamide gel.

-

Treat the gel for fluorography, expose to film, and analyze the bands using a densitometer. The IC₅₀ value for elacridar can then be calculated.

In Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the ability of elacridar to sensitize cancer cells to cytotoxic drugs.

Materials:

-

Cancer cell line of interest (e.g., a drug-resistant line and its parental sensitive line)

-

Elacridar

-

Cytotoxic drug (P-gp or BCRP substrate)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[4]

-

Treat the cells with the cytotoxic drug at various concentrations in the presence or absence of a fixed, non-toxic concentration of elacridar.

-

Incubate the plates for 72 hours at 37°C.[4]

-

Remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[4]

-

Incubate for 1.5 hours at 37°C.[4]

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Shake the plate for 15 minutes at 37°C.[4]

-

Measure the absorbance at 492 nm using a microplate reader.[4]

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a study to assess the effect of elacridar on the brain penetration of a P-gp substrate.

Materials:

-

Mice or rats

-

Elacridar

-

P-gp substrate (e.g., digoxin, quinidine)

-

Appropriate vehicles for intravenous administration

-

Blood collection supplies

-

Brain homogenization equipment

-

LC-MS/MS system for bioanalysis

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into two groups: a control group and an elacridar-treated group.

-

Administer elacridar intravenously to the treatment group at a dose of 5 mg/kg.[5][6]

-

After 0.5 hours, administer the P-gp substrate intravenously to both groups (e.g., digoxin at 2 mg/kg or quinidine at 5 mg/kg).[5][6]

-

Collect blood and brain samples at various time points post-substrate administration (e.g., 1, 3, 5, and 7 hours).[5]

-

Process the blood samples to obtain plasma.

-

Weigh and homogenize the brain tissue.

-

Analyze the concentrations of the substrate drug in plasma and brain homogenates using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters, including the area under the curve (AUC) for plasma and brain, and determine the brain-to-plasma (B/P) concentration ratio to assess the effect of elacridar on brain penetration.

Conclusion

Elacridar is a powerful research tool for investigating the role of P-gp and BCRP in drug disposition and for developing strategies to overcome multidrug resistance. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize elacridar in their studies. Careful consideration of the experimental design and appropriate controls are crucial for obtaining reliable and interpretable results.

References

- 1. cellagentech.com [cellagentech.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. selleckchem.com [selleckchem.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

Elacridar: A Technical Guide to Overcoming Multidrug Resistance in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant impediment to successful cancer chemotherapy. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively efflux a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Elacridar (GF120918), a potent third-generation inhibitor of both P-gp and BCRP, has emerged as a promising chemosensitizer to reverse MDR. This technical guide provides a comprehensive overview of elacridar, including its mechanism of action, preclinical and clinical evidence of its efficacy, and detailed experimental protocols for its investigation.

Introduction to Elacridar

Elacridar is an acridonecarboxamide derivative that non-competitively inhibits P-gp and BCRP, two of the most clinically relevant ABC transporters implicated in MDR.[1][2] By blocking the efflux function of these pumps, elacridar restores the sensitivity of resistant cancer cells to various chemotherapeutic drugs.[3][4] Its development as a third-generation inhibitor signifies improved specificity and reduced toxicity compared to its predecessors.[5]

Chemical and Physical Properties:

| Property | Value |

| Chemical Name | N-{4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)-ethyl]-phenyl}-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide |

| Molecular Formula | C₃₄H₃₃N₃O₅ |

| Molecular Weight | 563.64 g/mol [1] |

| CAS Number | 143664-11-3 |

| Synonyms | GF120918, GG918, GW120918[1][6] |

Mechanism of Action: P-gp and BCRP Inhibition

P-gp and BCRP are transmembrane proteins that utilize the energy from ATP hydrolysis to transport a broad spectrum of substrates out of the cell.[7][8] This efflux mechanism is a key defense for cancer cells against cytotoxic drugs. Elacridar binds to these transporters, inhibiting their function and leading to increased intracellular accumulation of chemotherapeutic agents.[9][10]

References

- 1. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Perplexing Role of P-Glycoprotein in Tumor Microenvironment [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Role of P-Gp in Treatment of Cancer [scirp.org]

Methodological & Application

Elacridar in Murine Xenograft Models: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacridar (GF120918) is a potent third-generation inhibitor of P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), two key ATP-binding cassette (ABC) transporters responsible for multidrug resistance (MDR) in cancer.[1][2][3] Overexpression of these transporters in tumor cells leads to the active efflux of a wide range of chemotherapeutic agents, diminishing their intracellular concentration and therapeutic efficacy.[4][5] Elacridar's ability to block this efflux mechanism makes it a valuable tool in preclinical cancer research, particularly in murine xenograft models, to enhance the efficacy of conventional chemotherapy and overcome drug resistance.[1][6] These application notes provide detailed protocols for the use of Elacridar in mouse xenograft studies, including dosage, administration, and experimental workflows.

Mechanism of Action

Elacridar functions by non-competitively inhibiting the efflux activity of P-gp and BCRP transporters on the cell membrane.[7][8] This inhibition leads to increased intracellular accumulation and retention of chemotherapeutic drugs that are substrates of these transporters, thereby restoring their cytotoxic effects in resistant cancer cells.[4][9]

Data Summary: Elacridar Dosage and Administration in Mice

The following tables summarize common dosage and administration routes for Elacridar in mice based on preclinical studies.

Table 1: Elacridar Monotherapy Pharmacokinetics in Mice

| Route of Administration | Dosage (mg/kg) | Vehicle | Key Pharmacokinetic Parameters | Reference |

| Intravenous (IV) | 2.5 | Not specified | Terminal half-life: ~4 hours; Brain-to-plasma partition coefficient (Kp,brain): 0.82 | [10] |

| Intraperitoneal (IP) | 100 | 0.5% hydroxypropylmethylcellulose and 1% Tween 80 | Terminal half-life: ~4 hours; Kp,brain: 0.43; Absolute bioavailability: 0.01 | [10] |

| Oral (PO) | 100 | 0.5% hydroxypropylmethylcellulose and 1% Tween 80 | Terminal half-life: ~20 hours; Kp,brain: 4.31; Absolute bioavailability: 0.22 | [10] |

Table 2: Elacridar in Combination Therapy in Mice

| Co-administered Drug | Elacridar Dosage and Route | Chemotherapy Dosage and Route | Mouse Model | Key Findings | Reference |

| Paclitaxel | 25 mg/kg, PO | 10 mg/kg, PO | CYP3A4-humanized mice | 10.7-fold increase in paclitaxel plasma concentration.[11] | [11] |

| Docetaxel | 25 mg/kg, PO | 10 mg/kg, PO | CYP3A4-humanized mice | 4-fold increase in docetaxel plasma concentration.[11] | [11] |

| Doxorubicin | 5.18 mg/kg, IV | 5 mg/kg, IV | HepG2 xenograft | Significant tumor growth inhibition with combination therapy.[6] | [6] |

Experimental Protocols

Protocol 1: General Procedure for Establishing Subcutaneous Xenografts

This protocol describes the general steps for establishing subcutaneous tumor xenografts in immunocompromised mice.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel (or other basement membrane extract)

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Syringes and needles (27-30 gauge)

-

Digital calipers

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Cell Preparation: Culture cancer cells in appropriate medium until they reach 70-80% confluency.

-

Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count to determine cell viability and concentration.

-

Centrifuge the cells and resuspend the pellet in a 1:1 mixture of cold serum-free media and Matrigel to a final concentration of 1-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

-

Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, begin measuring the tumor volume 2-3 times per week using digital calipers.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[12]

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups.[12]

Protocol 2: Elacridar and Doxorubicin Combination Therapy in a Doxorubicin-Resistant Xenograft Model

This protocol outlines a therapeutic efficacy study using Elacridar in combination with doxorubicin in a xenograft model established from a doxorubicin-resistant cancer cell line.

Materials:

-

Mice with established doxorubicin-resistant xenografts (as per Protocol 1)

-

Elacridar

-

Doxorubicin

-

Vehicle for Elacridar (e.g., 0.5% hydroxypropylmethylcellulose and 1% Tween 80)

-

Saline for Doxorubicin

-

Syringes and needles for administration

Procedure:

-

Treatment Groups: Establish treatment groups (n=8-10 mice per group) such as:

-

Vehicle control

-

Elacridar alone

-

Doxorubicin alone

-

Elacridar and Doxorubicin combination

-

-

Drug Preparation:

-

Prepare Elacridar in a suitable vehicle at the desired concentration (e.g., for a 5 mg/kg dose).

-

Prepare Doxorubicin in saline at the desired concentration (e.g., for a 5 mg/kg dose).

-

-

Administration Schedule:

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the mice for any signs of toxicity.

-

-

Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.

-

Data Analysis:

-

Plot mean tumor volume ± SEM for each treatment group over time.

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

At the end of the study, excise and weigh the tumors.

-

Protocol 3: Enhancing Oral Bioavailability of Paclitaxel with Elacridar

This protocol is designed to assess the effect of Elacridar on the oral bioavailability of paclitaxel.

Materials:

-

Immunocompromised mice

-

Elacridar

-

Paclitaxel

-

Vehicle for oral administration (e.g., ethanol:polysorbate 80 (1:1, v/v) diluted with water)[11]

-

Equipment for blood collection (e.g., retro-orbital or tail vein)

-

Centrifuge and tubes for plasma separation

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Treatment Groups:

-

Paclitaxel alone (oral)

-

Elacridar (oral) + Paclitaxel (oral)

-

-

Drug Preparation: Prepare paclitaxel and Elacridar in the oral vehicle at the desired concentrations (e.g., 10 mg/kg for paclitaxel and 25 mg/kg for Elacridar).[11]

-

Administration:

-

Pharmacokinetic Sampling:

-

Collect blood samples at various time points post-paclitaxel administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood to obtain plasma and store at -80°C until analysis.

-

-

Sample Analysis: Quantify the concentration of paclitaxel in the plasma samples using a validated analytical method.

-

Data Analysis:

-

Plot the mean plasma concentration-time curve for each group.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

-

Determine the fold-increase in paclitaxel bioavailability in the presence of Elacridar.

-

Conclusion

Elacridar is a critical tool for preclinical research in oncology, enabling the study of MDR and the development of strategies to overcome it. The protocols provided here offer a framework for incorporating Elacridar into mouse xenograft studies to enhance the efficacy of chemotherapeutic agents. Researchers should optimize these protocols based on their specific cancer models and experimental objectives. Careful consideration of dosage, administration route, and timing is crucial for achieving meaningful and reproducible results.

References

- 1. mdpi.com [mdpi.com]

- 2. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Perplexing Role of P-Glycoprotein in Tumor Microenvironment [frontiersin.org]

- 6. Codelivery of doxorubicin and elacridar to target both liver cancer cells and stem cells by polylactide-co-glycolide/d-alpha-tocopherol polyethylene glycol 1000 succinate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]

Application Notes and Protocols for Elacridar Administration in In Vivo Studies

Introduction

Elacridar (GF120918) is a potent, third-generation inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] These efflux transporters are highly expressed at physiological barriers, such as the blood-brain barrier, the gastrointestinal tract, and in tumor cells, where they actively pump a wide range of xenobiotics out of cells.[3] This action can lead to low oral bioavailability of certain drugs and limit their penetration into target tissues like the brain.[3]

In in vivo research, Elacridar is an invaluable tool used to investigate the influence of P-gp and BCRP on drug disposition.[1] By inhibiting these transporters, Elacridar can enhance the oral absorption and brain penetration of co-administered substrate drugs, a strategy explored for improving the efficacy of anticancer and other therapeutic agents.[1][3][4] These application notes provide a summary of Elacridar's pharmacokinetic profile across different administration routes and detailed protocols for its use in preclinical in vivo studies.

Elacridar's Mechanism of Action at Biological Barriers

Elacridar functions by non-competitively binding to P-gp and BCRP, inhibiting their ability to efflux substrate drugs. This increases the net influx and accumulation of the co-administered drug within the target tissue (e.g., brain) or enhances its absorption from the gastrointestinal tract into systemic circulation.

Data Presentation: Pharmacokinetics and Dosing

The route of administration significantly impacts the bioavailability and distribution of Elacridar, which in turn affects its efficacy as a transporter inhibitor.[1][5] Quantitative data from key in vivo studies are summarized below.

Table 1: Pharmacokinetic Parameters of Elacridar in FVB Mice

| Administration Route | Dose (mg/kg) | Absolute Bioavailability | Terminal Half-life (t½) | Brain-to-Plasma Partition Coefficient (Kp,brain) | Reference |

| Intravenous (IV) | 2.5 | 100% | ~4 hours | 0.82 | [1][6] |

| Intraperitoneal (IP) | 100 | 1% | ~4 hours | 0.43 | [1][6] |

| Oral (PO) | 100 | 22% | ~20 hours | 4.31 | [1][6] |

Note: The higher Kp,brain after oral dosing is attributed to higher plasma exposure, leading to saturation of efflux transporters at the blood-brain barrier.[1]

Table 2: Summary of In Vivo Elacridar Co-administration Studies

| Animal Model | Elacridar Dose & Route | Substrate Drug (Dose & Route) | Key Outcome | Reference |

| Mice | 5 mg/kg IV | Quinidine (5 mg/kg IV) | 38-fold increase in brain-to-plasma ratio. | [7] |

| Mice | 5 mg/kg IV | Digoxin (2 mg/kg IV) | 4-fold increase in brain-to-plasma ratio. | [7] |

| Rats | 5 mg/kg IV | Quinidine (5 mg/kg IV) | 70-fold increase in brain-to-plasma ratio. | [7] |

| Rats | 5 mg/kg (vehicle not specified) | Lapatinib (100 mg/kg, route not specified) | Increased lapatinib AUC in CSF (53.7%) and brain tissue (86.5%). | [8] |

| Mice | 25 mg/kg PO | Paclitaxel (10 mg/kg PO) | Significant increase in paclitaxel plasma concentration. | [9] |

| Mice | 50 mg/kg PO | EAI045 (20 mg/kg PO) | Elacridar administered 3 hours prior to EAI045. | [10] |

| Rats | 1.0 mg/kg IV | Loperamide (0.5 mg/kg IV) | 3.5-fold increase in loperamide brain levels. | [11] |

Experimental Protocols

The following protocols are adapted from published in vivo studies. Researchers should adapt these protocols based on their specific experimental needs and institutional animal care guidelines.

Protocol 1: Intravenous (IV) Administration in Rodents

This protocol is suitable for achieving rapid and complete bioavailability of Elacridar, often used in acute screening studies to assess a compound's P-gp/BCRP substrate liability.[7]

Materials:

-

Elacridar

-

Vehicle components:

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Animal model (e.g., FVB mice, Sprague-Dawley rats)

Procedure:

-

Formulation Preparation:

-

On the day of the experiment, prepare the dosing solution.

-

Using Vehicle Option A, dissolve Elacridar to a final concentration of 1.25 mg/mL for a 2.5 mg/kg dose in mice.[1]

-

Using Vehicle Option B, dissolve Elacridar to the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in mice).[7]

-

Ensure the solution is clear and fully dissolved before administration.

-

-

Animal Dosing:

-

Weigh the animal to determine the precise injection volume. (e.g., for mice, 2 µL/g body weight for the 2.5 mg/kg dose).[1]

-

Administer the dose via tail vein injection.

-

-

For Co-administration Studies:

Protocol 2: Oral (PO) Gavage Administration in Rodents

Oral administration is preferred for studies involving chronic dosing or to investigate the impact of Elacridar on the intestinal absorption of a substrate drug.[1]

Materials:

-

Elacridar

-

Vehicle components: 0.5% Hydroxypropylmethylcellulose (HPMC) and 1% Tween 80 in water or saline.[1]

-

Mortar and pestle or homogenizer

-

Oral gavage needles (stainless steel, ball-tipped)

-

Animal model (e.g., FVB mice)

Procedure:

-

Formulation Preparation:

-

On the day of the experiment, prepare a stable suspension of Elacridar.

-

Weigh the required amount of Elacridar and suspend it in the vehicle (0.5% HPMC, 1% Tween 80).

-

Use a mortar and pestle or a homogenizer to ensure a uniform suspension at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose).[1]

-

-

Animal Dosing:

-

For Co-administration Studies:

Protocol 3: Intraperitoneal (IP) Administration in Rodents

While IP administration results in very low bioavailability for Elacridar (1%), it has been used in some studies.[1][5]

Materials:

-

Elacridar

-

Vehicle components: 0.5% HPMC and 1% Tween 80 in water or saline.[1]

-

Sterile syringes and needles (e.g., 25-27 gauge)

-

Animal model (e.g., FVB mice)

Procedure:

-

Formulation Preparation:

-

Prepare a uniform suspension of Elacridar in the vehicle, similar to the oral formulation (e.g., 10 mg/mL for a 100 mg/kg dose).[1]

-

-

Animal Dosing:

-

Inject the Elacridar suspension into the peritoneal cavity.[1]

-

Be cautious to avoid injection into organs.

-

Visualized Workflows

Workflow for P-gp/BCRP Substrate Assessment

This workflow outlines a typical in vivo screening study to determine if a test compound's brain penetration is limited by efflux transporters.[7]

Decision Logic for Route Selection

Choosing the appropriate administration route is critical for study design and depends on the primary research question.

References

- 1. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Reversing Paclitaxel Resistance with Elacridar: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Elacridar to reverse paclitaxel resistance in cancer cells. The information is curated for professionals in research and drug development, offering insights into the underlying mechanisms, experimental design, and data interpretation.

Introduction to Paclitaxel Resistance and the Role of Elacridar

Paclitaxel is a potent chemotherapeutic agent that functions by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] However, its efficacy is often limited by the development of multidrug resistance (MDR).[2] A primary mechanism of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[3][4] These transporters act as efflux pumps, actively removing paclitaxel from the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect.[1][3]

Elacridar (GF120918) is a potent, third-generation, non-competitive inhibitor of P-gp and BCRP.[3][4][5] By binding to these transporters, Elacridar allosterically inhibits their function, preventing the efflux of chemotherapeutic drugs like paclitaxel.[6][7] This restores the intracellular concentration of paclitaxel, thereby re-sensitizing resistant cancer cells to its therapeutic effects.[2][3]

Mechanism of Action: Elacridar in Paclitaxel Resistance

The primary mechanism by which Elacridar reverses paclitaxel resistance is through the direct inhibition of ABC transporters. Overexpression of P-gp is a well-documented cause of resistance to paclitaxel and other taxanes.[4]

The logical workflow for Elacridar's action is as follows:

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effect of Elacridar on paclitaxel resistance.

Table 1: In Vitro Efficacy of Elacridar in Reversing Paclitaxel Resistance

| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Paclitaxel + Elacridar IC50 (nM) | Fold Reversal | Reference |

| H1299-DR | Non-Small Cell Lung Cancer | >100 | 9.4 (with 0.25 µg/ml Elacridar) | >10.6 | [7] |

| A2780PR1 | Ovarian Cancer | 755 ng/mL | 4.66 ng/mL (with 0.1 µM Elacridar) | 162 | [3] |

| A2780PR2 | Ovarian Cancer | 1970 ng/mL | 4.96 ng/mL (with 0.1 µM Elacridar) | 397 | [3] |

| Hela/Taxol | Cervical Cancer | 47.675 µM (24h) | Not explicitly stated with Elacridar | - | [8] |

Table 2: Effect of Elacridar on the Bioavailability of Paclitaxel (In Vivo)

| Animal Model | Paclitaxel Dose | Elacridar Dose | Outcome | Reference |

| Nude Mice | 8 mg/kg i.v. | 50 mg/kg p.o. | 5-fold increase in brain paclitaxel concentration | [9] |

| Wild-type Mice | 10 mg/kg oral | 50 mg/kg oral | Markedly enhanced tissue disposition of ritonavir-boosted oral cabazitaxel | [10] |

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the efficacy of Elacridar in reversing paclitaxel resistance.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of paclitaxel in the presence and absence of Elacridar and to calculate the IC50 values.[3][11]

Materials:

-

Paclitaxel-sensitive and resistant cancer cell lines

-

Complete cell culture medium

-

Paclitaxel (stock solution in DMSO)

-

Elacridar (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of paclitaxel in culture medium.

-

Prepare a fixed, non-toxic concentration of Elacridar in culture medium (e.g., 0.1 µM or 1 µM).[3]

-

Treat the cells with:

-

Medium only (untreated control)

-

Medium with DMSO (vehicle control)

-

Paclitaxel serial dilutions

-

Elacridar alone

-

Paclitaxel serial dilutions combined with the fixed concentration of Elacridar.

-

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.

Western Blot for P-glycoprotein and Apoptosis Markers

This protocol is used to assess the expression levels of P-gp and markers of apoptosis, such as cleaved PARP, in response to treatment.[4][7]

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-P-gp, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control like GAPDH to normalize protein expression levels.

P-glycoprotein Activity Assay (Calcein-AM Efflux Assay)

This assay measures the functional activity of P-gp by monitoring the efflux of a fluorescent substrate, Calcein-AM.[12]

Materials:

-

Paclitaxel-sensitive and resistant cancer cell lines

-

Calcein-AM (acetoxymethyl ester)

-

Elacridar

-

Flow cytometer or fluorescence microscope

Procedure:

-

Harvest and wash the cells.

-

Pre-incubate the cells with or without Elacridar for 30-60 minutes.

-

Add Calcein-AM to the cell suspension and incubate for 15-30 minutes at 37°C.

-

Wash the cells to remove extracellular Calcein-AM.

-

Analyze the intracellular fluorescence of calcein using a flow cytometer or visualize under a fluorescence microscope.

-

Reduced fluorescence in resistant cells compared to sensitive cells indicates high P-gp activity. Increased fluorescence in resistant cells treated with Elacridar demonstrates inhibition of P-gp activity.[12]

In Vivo Xenograft Studies

To evaluate the efficacy of Elacridar in a more physiologically relevant context, in vivo xenograft models are employed.[9]

Protocol Outline:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

-

Tumor Implantation: Paclitaxel-resistant cancer cells are subcutaneously or orthotopically implanted into the mice.

-

Treatment Groups: Once tumors reach a palpable size, mice are randomized into treatment groups, which may include:

-

Vehicle control

-

Paclitaxel alone

-

Elacridar alone

-

Paclitaxel in combination with Elacridar.

-

-

Drug Administration: Paclitaxel is often administered intravenously (i.v.), while Elacridar can be given orally (p.o.) prior to paclitaxel administration.[9]

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blot).

Concluding Remarks

Elacridar has demonstrated significant potential in overcoming paclitaxel resistance in a variety of cancer models. The protocols and data presented here provide a framework for researchers to design and execute experiments to further investigate the therapeutic utility of Elacridar in combination with paclitaxel and other chemotherapeutic agents. Careful consideration of experimental design, including appropriate controls and endpoints, is crucial for obtaining robust and reproducible results. While development of Elacridar was reportedly discontinued, its value as a research tool for studying ABC transporter-mediated drug resistance remains significant.[6]

References

- 1. Frontiers | The multiple combination of Paclitaxel, Ramucirumab and Elacridar reverses the paclitaxel-mediated resistance in gastric cancer cell lines [frontiersin.org]

- 2. Reversal of paclitaxel resistance in MCF-7 cell line by achemical modulator elacridar [open.metu.edu.tr]

- 3. mdpi.com [mdpi.com]

- 4. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. dspace.library.uu.nl [dspace.library.uu.nl]

- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 12. 2024.febscongress.org [2024.febscongress.org]

Application Notes & Protocols: Elacridar and Doxorubicin Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of various cancers.[1][2] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[3][4] These transporters function as ATP-dependent efflux pumps, actively removing a wide range of cytotoxic agents, including doxorubicin, from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[3][5]

Elacridar (also known as GF120918 or GG918) is a potent, third-generation, non-competitive inhibitor of both P-gp and BCRP.[1][6][7] By modulating the ATPase activity of these transporters, Elacridar effectively blocks the efflux of chemotherapeutic drugs.[3][8] This application note details the protocols for utilizing Elacridar in combination with doxorubicin to overcome MDR in preclinical cancer models. The combination aims to restore or enhance the sensitivity of resistant cancer cells to doxorubicin, offering a promising strategy for improving treatment outcomes.[1][9]

Mechanism of Action: Synergistic Interaction

The combination of Elacridar and doxorubicin is designed to exploit a synergistic relationship. Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects by intercalating DNA and inhibiting topoisomerase II, leading to cell death. However, in MDR cancer cells, its efficacy is diminished due to rapid efflux by P-gp and BCRP.

Elacridar addresses this by inhibiting these efflux pumps. This action leads to:

-

Increased Intracellular Doxorubicin Accumulation: By blocking the pump, Elacridar allows doxorubicin to accumulate within the cancer cell to a therapeutic concentration.[10]

-

Reversal of Resistance: The increased drug concentration restores the sensitivity of MDR cells to doxorubicin's cytotoxic effects.[1][11]

-

Enhanced Bioavailability: In in vivo settings, Elacridar can also inhibit P-gp in physiological barriers like the intestine and the blood-brain barrier, potentially increasing the oral bioavailability and central nervous system penetration of co-administered drugs.[1][3][6]

Quantitative Data Summary

The efficacy of Elacridar in sensitizing resistant cells to doxorubicin has been quantified in various studies. The following tables summarize key findings.

Table 1: In Vitro Sensitization of Ovarian Cancer Cells to Doxorubicin

This table presents the 50% inhibitory concentration (IC₅₀) values for doxorubicin in paclitaxel-resistant ovarian cancer cell lines, which also exhibit cross-resistance to doxorubicin. Data demonstrates a dramatic decrease in doxorubicin IC₅₀ in the presence of Elacridar, indicating a potent reversal of resistance.

| Cell Line | Doxorubicin IC₅₀ (ng/mL) | Doxorubicin + 0.1 µM Elacridar IC₅₀ (ng/mL) | Fold-Decrease in IC₅₀ |

| A2780PR1 | 2033 | 44.4 | 46 |

| A2780PR2 | 6292 | 67.8 | 93 |

| Data adapted from a study on paclitaxel-resistant ovarian cancer cell lines.[1] |

Table 2: Synergism in Liver Cancer Cells

This study determined the optimal synergistic ratio of doxorubicin to Elacridar in liver cancer cells and liver cancer stem cells (LCSCs). A 1:1 molar ratio was found to be most effective.

| Cell Line | Drug Combination | Key Finding |

| HepG2 (Liver Cancer) | Doxorubicin + Elacridar | A 1:1 molar ratio exhibits synergistic cytotoxic effects. |

| HepG2-TS (LCSCs) | Doxorubicin + Elacridar | A 1:1 molar ratio is synergistic in targeting cancer stem cells. |

| Data derived from median-effect analysis in liver cancer models.[4][12] |

Table 3: Clinical Trial Dosing Regimen

A Phase I clinical trial established an acceptable dosing regimen for the combination therapy in patients with advanced solid tumors.

| Agent | Dosage | Administration Schedule |

| Doxorubicin | 60 mg/m² | Day 3 of the cycle |

| Elacridar (GF120918) | 400 mg (twice daily) | Days 1-5 of the cycle |

| This regimen was determined to be acceptable for further clinical investigation, with neutropenia being the primary dose-limiting toxicity at higher doxorubicin doses.[13] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of the Elacridar and doxorubicin combination.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of Elacridar on the sensitivity of cancer cells to doxorubicin.

Workflow:

Methodology:

-

Cell Seeding: Plate MDR-positive and corresponding sensitive (parental) cancer cells in 96-well plates at a density of 5,000 cells/well and incubate overnight.[4]

-